3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride
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Overview
Description
3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride is a chemical compound with the molecular formula C18H27NO3. It is known for its unique structure, which includes a dimethylamino group, a hydroxycyclopentyl ring, and a phenylacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride typically involves the esterification of benzeneacetic acid with 3-(dimethylamino)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxycyclopentyl ring and phenylacetate moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentolate: A carboxylic ester used to produce mydriasis and cycloplegia.
3-(Dimethylamino)-1-propylamine: Used in the preparation of surfactants and pharmacologically active compounds.
1-Dimethylamino-2-propyl p-toluate hydrochloride: A related compound with similar structural features.
Uniqueness
3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
102585-55-7 |
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Molecular Formula |
C18H28ClNO3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
3-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxypropyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H27NO3.ClH/c1-19(2)13-8-14-22-17(20)16(15-9-4-3-5-10-15)18(21)11-6-7-12-18;/h3-5,9-10,16,21H,6-8,11-14H2,1-2H3;1H |
InChI Key |
LYFLXLHVJQQGAD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.[Cl-] |
Origin of Product |
United States |
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